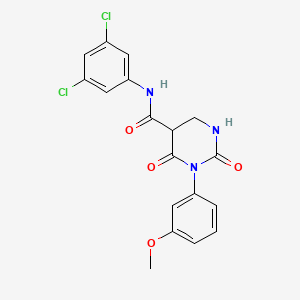![molecular formula C17H24N4O3S B2817334 N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-67-9](/img/structure/B2817334.png)
N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that likely contains a piperidine ring (a common feature in many pharmaceuticals ) and a thiazolo[3,2-a]pyrimidine moiety, which is a type of heterocyclic compound . Heterocyclic compounds, such as pyrimidines, are often found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring, an ethyl group, a propyl group, a hydroxy group, a thiazolo[3,2-a]pyrimidine moiety, and a carboxamide group . These groups could potentially interact with biological targets in various ways.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a piperidine ring could potentially increase the compound’s basicity, while the presence of a carboxamide group could potentially increase its polarity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis Pathways : Thiazolopyrimidines have been synthesized through various chemical reactions, involving ethyl chloroacetate and thiouracil derivatives, showcasing the versatility of synthetic methods for creating thiazolopyrimidine derivatives with potential biological activities (Gein et al., 2015).
Structural Modifications and Biological Evaluation
- Antimicrobial Properties : Some thiazolopyrimidine derivatives exhibit antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. These compounds' effectiveness against various bacteria and fungi highlights the importance of structural modifications in enhancing biological activity (Youssef et al., 2011).
Insights into Conformational Features
- Conformational Studies : Structural studies of thiazolopyrimidine derivatives reveal insights into their conformational features and intermolecular interaction patterns. Such studies are crucial for understanding how structural variations affect the compounds' physical and chemical properties, potentially influencing their biological activities (Nagarajaiah & Begum, 2014).
Potential for New Biological Activities
- Synthesis of Biologically Active Derivatives : Research into thiazolopyrimidine derivatives extends to exploring their use as starting materials for synthesizing new compounds with potential biological activities. This includes efforts to create derivatives hydrogenated in the thiazole part of the molecule, which might possess unique biological properties (Ukrainets et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-2-12-6-3-4-8-20(12)9-5-7-18-14(22)13-15(23)19-17-21(16(13)24)10-11-25-17/h10-12,23H,2-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKULTLTFKGNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole](/img/structure/B2817252.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]propanamide](/img/structure/B2817256.png)

![3-Methyl-8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2817258.png)
![2-(3-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817260.png)
![2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817261.png)
![3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2817263.png)

![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)
![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)
